N-(9H-xanthen-9-yl)pyridine-4-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
26864-00-6 |
|---|---|
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-(9H-xanthen-9-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14N2O2/c22-19(13-9-11-20-12-10-13)21-18-14-5-1-3-7-16(14)23-17-8-4-2-6-15(17)18/h1-12,18H,(H,21,22) |
InChI Key |
IHCSGQFLWZJGPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for N 9h Xanthen 9 Yl Pyridine 4 Carboxamide and Its Analogues
Classical Amide Bond Formation Approaches
Traditional methods for constructing the amide linkage in N-(9H-xanthen-9-yl)pyridine-4-carboxamide rely on the coupling of a carboxylic acid and an amine. These methods are foundational in organic chemistry but often require activating agents to proceed efficiently. ucl.ac.uk
The most direct conceptual pathway to this compound is the condensation reaction between 4-pyridinecarboxylic acid and 9H-xanthen-9-amine. This reaction involves the formation of a C-N bond with the concurrent elimination of a water molecule. While this represents the most atom-economical approach in theory, direct thermal condensation is rarely practical for all but the simplest substrates due to the high temperatures required and potential for side reactions. ucl.ac.uk The synthesis of related N-(9H-xanthen-9-yl)aminoalkanamide derivatives has been reported, suggesting the viability of using 9H-xanthen-9-amine as a nucleophile in amide synthesis. nih.govuoa.grresearchgate.net
To facilitate amide bond formation under milder conditions, a variety of coupling agents are commonly employed. ucl.ac.uk These reagents activate the carboxyl group of 4-pyridinecarboxylic acid, converting the hydroxyl into a better leaving group and making the carbonyl carbon more susceptible to nucleophilic attack by 9H-xanthen-9-amine.
Carbodiimides (DCC, EDCI): N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide bond, generating a urea (B33335) byproduct (dicyclohexylurea for DCC, which is poorly soluble, or a water-soluble urea for EDCI, simplifying workup).
Carbonyl diimidazole (CDI): CDI activates the carboxylic acid by forming a reactive acyl-imidazolide intermediate. This intermediate subsequently reacts with the amine to yield the desired amide, releasing imidazole (B134444) as a byproduct.
These methods are standard practice in both academic and industrial settings for the synthesis of complex amides. ucl.ac.uk
Table 1: Comparison of Classical Coupling Agents for Amide Synthesis
| Coupling Agent | Abbreviation | Byproduct | Key Advantage | Key Disadvantage |
|---|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | Dicyclohexylurea (DCU) | Inexpensive and effective. | DCU byproduct can be difficult to remove; potent allergen. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | Water-soluble urea | Byproduct is easily removed by aqueous extraction. | More expensive than DCC. |
| 1,1'-Carbonyldiimidazole | CDI | Imidazole | Mild reaction conditions; gaseous byproducts are not an issue. | Sensitive to moisture. |
Advanced and Electrocatalytic Synthetic Strategies
Modern synthetic chemistry seeks to form bonds by directly functionalizing C-H bonds, which can streamline synthetic sequences by avoiding the need for pre-functionalized starting materials.
Electrosynthesis offers a green and powerful platform for C-H functionalization. Electrochemical methods have been developed for C(sp³)–H amination via an oxidative C(sp³)–H/N–H cross-coupling mechanism, often proceeding without the need for chemical oxidants. acs.org In the context of synthesizing xanthene amides, this strategy would involve the direct coupling of a xanthene with an amide. The reaction proceeds through anodic oxidation, generating radical intermediates from both the C(sp³)–H bond at the 9-position of xanthene and the N-H bond of the amide, which then combine to form the final product. acs.orgresearchgate.net This approach is notable for its high atom economy and mild, oxidant-free conditions. rsc.org
Parallel to electrochemical methods, metal-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful tool. These reactions create a C-N bond by formally removing a hydrogen atom from both the xanthene C9-H bond and the amide N-H bond, typically using a metal catalyst and a stoichiometric oxidant. nih.govnih.gov Nickel catalysis has proven effective for such transformations, including the coupling of C(sp³)-H bonds with amides. nih.govnih.gov This methodology allows for the use of readily available xanthenes as starting materials, bypassing the synthesis of 9H-xanthen-9-amine altogether. researchgate.net
Table 2: Overview of Advanced Dehydrogenative Coupling Methods
| Method | Key Features | Typical Reactants | Reference |
|---|---|---|---|
| Electrochemical C(sp³)-H/N-H Coupling | Metal- and oxidant-free; uses electricity for oxidation. | Xanthene, Amide (e.g., Pyridine-4-carboxamide) | acs.org |
| Nickel-Catalyzed Dehydrogenative Coupling | Uses a metal catalyst (e.g., Ni) and a chemical oxidant. | Xanthene, Nitrogenous Heterocycle/Amide | nih.govresearchgate.net |
Derivatization from Xanthydrol and Related Xanthene Precursors
An alternative to coupling an amine with a carboxylic acid is to start with an activated xanthene precursor, such as Xanthydrol (9H-xanthen-9-ol). wikipedia.org Xanthydrol can be synthesized by the reduction of xanthone (B1684191). wikipedia.org The hydroxyl group at the C-9 position is readily displaced. Under acidic conditions, the hydroxyl group is protonated and eliminated as water, forming a highly stabilized xanthylium cation. This electrophilic intermediate is then efficiently trapped by a nucleophile, such as the nitrogen atom of pyridine-4-carboxamide, to forge the C-N bond and yield the N-substituted product. This pathway is a common and effective method for preparing various N-(9H-xanthen-9-yl) amides and related structures. nih.gov
Chiral Synthesis Approaches for this compound Analogues
The synthesis of enantiomerically pure analogues of this compound is a critical aspect of their development for various research applications. The stereochemistry at the C9 position of the xanthene core is a key determinant of the three-dimensional structure and, consequently, the biological and chemical properties of these molecules. Several strategic approaches can be employed to obtain single enantiomers of these compounds, primarily falling into three categories: chiral resolution of a racemic mixture, diastereoselective synthesis using a chiral auxiliary, and enantioselective catalysis.
Chiral Resolution via High-Performance Liquid Chromatography (HPLC)
One of the most direct methods for obtaining enantiomerically pure this compound analogues is the separation of a racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. The principle of chiral HPLC lies in the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and, thus, separation.
The selection of the appropriate CSP is crucial for achieving successful resolution. For compounds like this compound analogues, which possess aromatic rings and hydrogen bonding capabilities, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often effective.
Table 1: Commonly Used Chiral Stationary Phases for the Resolution of Chiral Amides and Related Compounds
| Chiral Stationary Phase (CSP) Type | Common Examples of CSPs | General Applicability |
| Polysaccharide-based | Lux® Cellulose-1, Lux® Cellulose-2, Chiralcel® OD, Chiralpak® AD | Broad applicability for a wide range of chiral compounds, including aromatic and heterocyclic compounds. Separation is based on a combination of hydrogen bonding, dipole-dipole, and π-π interactions. |
| Macrocyclic Glycopeptide-based | Astec CHIROBIOTIC® T, Astec CHIROBIOTIC® V | Particularly effective for the separation of underivatized amino acids and other polar compounds containing amine and acid functionalities. sigmaaldrich.comsigmaaldrich.com Separation is driven by multiple interactions including ionic, hydrogen bonding, and inclusion complexation. |
| Immobilized Protein-based | α-chymotrypsin-based CSPs | Useful for the resolution of free and derivatized amino acids, where separation can be influenced by both structural interactions and enzymatic activity. nih.gov |
The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions to optimize the resolution (Rs) between the enantiomeric peaks. Parameters such as the choice of organic modifier (e.g., acetonitrile, methanol), the addition of acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine), and the column temperature are systematically varied to achieve baseline separation (Rs > 1.5).
Diastereoselective Synthesis Using Chiral Auxiliaries
A powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. This approach covalently attaches a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction to form a new stereocenter. The resulting diastereomers can be separated, and the chiral auxiliary is then cleaved to yield the desired enantiomerically enriched product.
For the synthesis of chiral this compound analogues, a well-established chiral auxiliary such as Ellman's tert-butanesulfinamide can be employed. osi.lv This method would typically involve the condensation of the chiral sulfinamide with a suitable xanthene precursor, such as a xanthone, to form a chiral N-sulfinyl ketimine. Subsequent stereoselective reduction of the imine would lead to a diastereomerically enriched sulfinamide, from which the auxiliary can be removed under acidic conditions. The resulting chiral 9-amino-9H-xanthene can then be acylated with pyridine-4-carbonyl chloride to yield the final product.
Table 2: Proposed Diastereoselective Synthesis Strategy
| Step | Reaction | Reagents and Conditions | Expected Outcome |
| 1 | Condensation | Xanthone, (R)- or (S)-tert-butanesulfinamide, Ti(OEt)₄, THF | Formation of a chiral N-tert-butanesulfinyl ketimine intermediate. |
| 2 | Diastereoselective Reduction | NaBH₄, THF, -48 °C or L-Selectride®, THF, -78 °C | Reduction of the C=N bond to form a diastereomerically enriched sulfinamide. The choice of reducing agent can influence the diastereoselectivity. |
| 3 | Auxiliary Cleavage | HCl in a protic solvent (e.g., methanol) | Removal of the tert-butanesulfinyl group to yield the enantiomerically enriched 9-amino-9H-xanthene. |
| 4 | Acylation | Pyridine-4-carbonyl chloride, a non-nucleophilic base (e.g., triethylamine), CH₂Cl₂ | Formation of the target chiral this compound analogue. |
The diastereomeric excess (d.e.) of the product from Step 2 can be determined by spectroscopic methods such as NMR or by HPLC analysis. Purification at this stage, for example by column chromatography, allows for the isolation of a single diastereomer, leading to a final product with high enantiomeric excess (e.e.).
Enantioselective Catalysis
Enantioselective catalysis is a highly efficient method for the synthesis of chiral molecules, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound analogues, a potential approach is the catalytic asymmetric amination of a suitable xanthene precursor.
Chiral phosphoric acids (CPAs) have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations, including reactions involving imines. nih.gov A hypothetical route could involve the CPA-catalyzed reaction of 9-hydroxy-9H-xanthene with pyridine-4-carboxamide. The chiral catalyst would protonate the hydroxyl group, facilitating its departure as water and the formation of a transient xanthylium cation within a chiral environment. The subsequent nucleophilic attack by the amide nitrogen would be directed by the chiral catalyst to occur preferentially on one face of the carbocation, leading to the enantioselective formation of the C9-N bond.
Table 3: Hypothetical Enantioselective Catalytic Amination
| Component | Example | Role |
| Substrate | 9-Hydroxy-9H-xanthene | Precursor to the electrophilic xanthylium ion. |
| Nucleophile | Pyridine-4-carboxamide | The nitrogen source for the amination reaction. |
| Chiral Catalyst | (R)- or (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) | Brønsted acid catalyst that creates a chiral environment and facilitates the enantioselective C-N bond formation. |
| Solvent | A non-polar aprotic solvent such as toluene (B28343) or dichloromethane. | To dissolve the reactants and catalyst. |
| Additive | Molecular sieves | To remove water generated during the reaction and prevent catalyst deactivation. |
The success of this approach would depend on the careful optimization of reaction parameters, including the choice of the specific chiral phosphoric acid catalyst, the solvent, the reaction temperature, and the concentration of the reactants. The enantiomeric excess of the product would be determined by chiral HPLC.
Structural Elucidation and Spectroscopic Characterization Techniques
Vibrational Spectroscopy (e.g., FTIR) for Functional Group Analysis
Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations at specific frequencies. For N-(9H-xanthen-9-yl)pyridine-4-carboxamide, the key functional groups are the secondary amide, the xanthene moiety (containing an ether linkage and aromatic rings), and the pyridine (B92270) ring.
The characteristic vibrational frequencies for these groups are expected in the following regions:
Amide Group: The secondary amide group gives rise to several distinct bands. The N-H stretching vibration is anticipated to appear in the range of 3300-3500 cm⁻¹, typically as a sharp to moderately broad peak. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong, sharp peak around 1650-1680 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, typically appears in the region of 1510-1550 cm⁻¹.
Xanthene and Pyridine Aromatic Systems: The aromatic C-H stretching vibrations are expected to be observed as a group of weaker bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). The C=C stretching vibrations within the aromatic rings will produce a series of medium to sharp absorptions in the 1450-1600 cm⁻¹ region.
Ether Linkage: The C-O-C stretching vibration of the ether in the xanthene ring is expected to produce a strong, characteristic band in the fingerprint region, typically between 1050 and 1250 cm⁻¹.
Interactive Data Table: Expected FTIR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amide | N-H Stretch | 3300 - 3500 | Medium |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong | |
| N-H Bend / C-N Stretch (Amide II) | 1510 - 1550 | Medium-Strong | |
| Aromatic Rings | C-H Stretch | 3010 - 3100 | Weak-Medium |
| C=C Stretch | 1450 - 1600 | Medium-Sharp | |
| Ether | C-O-C Stretch | 1050 - 1250 | Strong |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of an organic molecule by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the xanthene, pyridine, and amide moieties. Based on data from structurally similar compounds, the following chemical shifts can be predicted rsc.orgrsc.org:
Pyridine Protons: The protons on the pyridine ring are expected to appear in the downfield region due to the electron-withdrawing effect of the nitrogen atom. The protons ortho to the nitrogen (at the 2 and 6 positions) would likely resonate at a lower field than the protons meta to the nitrogen (at the 3 and 5 positions).
Xanthene Protons: The aromatic protons of the xanthene rings will typically appear as a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm). The single proton at the 9-position of the xanthene ring (CH-N) is expected to be a distinct signal, likely a doublet due to coupling with the adjacent amide proton.
Amide Proton: The amide N-H proton is expected to show a signal that can vary in chemical shift depending on the solvent and concentration, but it is typically found in the downfield region and will likely appear as a doublet due to coupling with the C9-H of the xanthene.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key expected signals include rsc.orgrsc.org:
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate significantly downfield, typically in the range of 160-170 ppm.
Aromatic and Heteroaromatic Carbons: The carbon atoms of the pyridine and xanthene aromatic rings will appear in the approximate range of 110-160 ppm. The carbons attached to the nitrogen in the pyridine ring and the oxygen in the xanthene ring will have characteristic chemical shifts.
Aliphatic Carbon: The C9 carbon of the xanthene ring, which is bonded to both the nitrogen of the amide and is part of the ether linkage, will have a characteristic chemical shift in the aliphatic region, likely around 50-60 ppm.
Experimental data for closely related 9-substituted xanthene compounds show ¹³C signals for the xanthene aromatic carbons and the C9 carbon that align with these predictions. rsc.org Similarly, spectra of substituted pyridines confirm the expected chemical shift ranges for the pyridine ring carbons. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Moiety | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine | H-2, H-6 | Downfield (e.g., 8.5-8.8) | ~150 |
| H-3, H-5 | Downfield (e.g., 7.5-7.8) | ~120-125 | |
| C-4 | ~140-145 | ||
| Xanthene | Aromatic H | Multiplet (e.g., 7.0-7.5) | ~115-130 |
| C9-H | Distinct signal (e.g., 6.0-6.5) | ~50-60 | |
| Amide | N-H | Variable, downfield | - |
| C=O | - | ~165 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. The molecular formula for this compound is C₁₉H₁₄N₂O₂.
The expected monoisotopic mass of this compound is approximately 302.11 Da. In mass spectrometry, the molecule is often observed as a protonated species, [M+H]⁺, which would have an m/z (mass-to-charge ratio) of approximately 303.11. Other common adducts that might be observed include the sodium adduct [M+Na]⁺ (m/z ≈ 325.10) and the potassium adduct [M+K]⁺ (m/z ≈ 341.07).
The fragmentation of this compound under mass spectrometric conditions would likely involve the cleavage of the amide bond. This could lead to two primary fragment ions:
The xanthenyl cation (C₁₃H₉O⁺), resulting from the cleavage of the C9-N bond, would have an m/z of approximately 181.
The isonicotinoyl cation (C₆H₄NO⁺), resulting from the same cleavage, would have an m/z of approximately 106.
Further fragmentation of the xanthenyl cation is also possible, leading to smaller fragments characteristic of the xanthene core structure.
Interactive Data Table: Predicted Mass Spectrometry Data
| Ion | Formula | Predicted m/z |
| [M]⁺ | C₁₉H₁₄N₂O₂⁺ | ~302.11 |
| [M+H]⁺ | C₁₉H₁₅N₂O₂⁺ | ~303.11 |
| [M+Na]⁺ | C₁₉H₁₄N₂O₂Na⁺ | ~325.10 |
| Xanthenyl cation | C₁₃H₉O⁺ | ~181 |
| Isonicotinoyl cation | C₆H₄NO⁺ | ~106 |
Advanced Spectroscopic Methods for Reaction Mechanism Elucidation (e.g., Picosecond Pump-Probe Spectroscopy)
To investigate the intricate details of reaction mechanisms, such as those involving photochemical processes or rapid structural changes, advanced spectroscopic techniques like picosecond pump-probe spectroscopy can be employed. This method uses an ultrashort laser pulse (the pump) to initiate a reaction or excite the molecule to a higher energy state. A second, time-delayed laser pulse (the probe) then monitors the changes in the molecule's spectroscopic signature as it evolves over time.
For a molecule like this compound, pump-probe spectroscopy could be utilized to study several dynamic processes:
Excited-State Dynamics: By exciting the molecule with a pump pulse, it is possible to track the lifetime of its excited states and the pathways of energy relaxation. This is particularly relevant for understanding potential photochemical reactions or fluorescence properties.
Conformational Changes: The technique can monitor rapid changes in molecular geometry that may occur upon excitation or as part of a reaction intermediate.
Solvent Interactions: Pump-probe spectroscopy can also provide insights into how the surrounding solvent molecules rearrange and interact with the solute molecule during a chemical process.
While there are no specific studies in the reviewed literature applying picosecond pump-probe spectroscopy to this compound, the technique has been successfully used to elucidate the reaction dynamics of other complex organic molecules, including those with amide functionalities and aromatic systems. rsc.org Such studies provide a framework for how this advanced method could be applied to understand the detailed mechanistic pathways involving this compound.
Computational Chemistry and Molecular Modeling Studies
In Silico Profiling for Research Tool Design
Computational Target Fishing and Protein-Gene Network Analysis
Computational target fishing is a pivotal in silico technique used to identify the potential biological targets of a small molecule, thereby shedding light on its mechanism of action and potential therapeutic applications. nih.govnih.gov This approach involves screening the compound against extensive databases of protein structures to predict binding affinities and identify likely protein partners. For N-(9H-xanthen-9-yl)pyridine-4-carboxamide, a typical target fishing workflow would involve molecular docking simulations against a panel of known drug targets.
Illustrative Potential Targets for this compound:
| Target Class | Potential Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Kinases | Mitogen-activated protein kinase (MAPK) | -9.5 | Asp167, Lys54 |
| G-protein coupled receptors (GPCRs) | Dopamine Receptor D2 | -8.8 | Ser193, His393 |
| Nuclear Receptors | Estrogen Receptor Alpha | -10.2 | Arg394, Glu353 |
| Ion Channels | Voltage-gated sodium channel | -7.9 | Phe1764, Tyr1771 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Quantum Chemical Studies for Electronic Properties
Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of a molecule. These calculations, often based on Density Functional Theory (DFT), provide valuable information about the distribution of electrons and the energies of molecular orbitals. For this compound, these studies can elucidate key electronic properties that govern its behavior in chemical and biological environments.
Key electronic properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map would also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are crucial for understanding intermolecular interactions.
Calculated Electronic Properties of this compound:
| Parameter | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.4 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Mechanistic Computational Studies
Mechanistic computational studies aim to unravel the detailed step-by-step processes of chemical reactions and conformational changes. These investigations are crucial for understanding how a molecule is formed and how it explores its conformational space to adopt its bioactive shape.
Elucidation of Reaction Pathways and Intermediate Formation
Computational methods can be employed to model the reaction mechanism for the synthesis of this compound. By calculating the energies of reactants, transition states, and products, the most probable reaction pathway can be determined. These studies can identify key intermediates and provide insights into the factors that control the reaction rate and yield. For instance, the formation of the amide bond between the xanthenylamine and isonicotinic acid moieties could be modeled to understand the energetics of this key step.
Conformational Analysis and Energy Landscape Mapping
The biological activity of a molecule is intimately linked to its three-dimensional structure. Conformational analysis involves exploring the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. nih.gov For this compound, which possesses several rotatable bonds, this analysis is crucial for identifying the low-energy conformations that are likely to be populated at physiological temperatures.
Energy landscape mapping provides a comprehensive view of the relative stabilities of all possible conformations. nih.govnih.gov By plotting the potential energy of the molecule as a function of its conformational degrees of freedom, a multi-dimensional surface is generated. The minima on this surface correspond to stable conformations, while the saddle points represent the transition states between them. This mapping helps in understanding the flexibility of the molecule and the energy barriers between different conformational states, which is vital for predicting its binding mode to a biological target.
In Vitro Biological Activities and Molecular Mechanistic Investigations of N 9h Xanthen 9 Yl Pyridine 4 Carboxamide Analogues
Modulation of G-Quadruplex DNA Structures
G-quadruplexes (G4s) are non-canonical secondary structures of DNA that are of significant interest as potential anticancer targets due to their prevalence in the telomeric regions and promoter regions of oncogenes. The stabilization of these structures by small molecules can interfere with key cellular processes such as replication and transcription, leading to cell cycle arrest and apoptosis.
Specificity of Binding to G4 DNA versus Double-Stranded DNA
Research into xanthene derivatives has demonstrated a notable preference for binding to G-quadruplex DNA over the more common double-stranded (dsDNA) conformation. nih.gov Studies on various xanthene and xanthone (B1684191) derivatives have consistently shown that these compounds are potent G-quadruplex ligands. nih.gov While they are capable of forming complexes with duplex DNA, their binding affinity is approximately 10-fold lower for dsDNA compared to G4 structures. nih.gov This selectivity is a critical attribute for the development of targeted cancer therapies, as it minimizes off-target effects on normal cellular DNA. The enhanced affinity for G4 DNA is further improved in certain derivatives, such as those with three side-chains or dimeric structures, which exhibit high selectivity for G-quadruplexes. nih.gov
Elucidation of Binding Modes (e.g., End-Stacking) and Compound-Induced Conformational Changes
The precise binding mode of N-(9H-xanthen-9-yl)pyridine-4-carboxamide to G-quadruplex DNA has not been definitively elucidated in publicly available literature. However, for the broader class of G4-binding small molecules, a common mechanism involves the planar aromatic surface of the compound stacking onto the terminal G-tetrads of the quadruplex structure, a mode known as "end-stacking." This interaction is often stabilized by π-π stacking forces. Additionally, interactions with the loops and grooves of the G4 structure can contribute to the binding affinity and selectivity. For instance, studies on anthraquinone (B42736) derivatives, which also feature a planar aromatic system, have shown binding to the external groove of the G-quadruplex. nih.gov Further research, including X-ray crystallography or NMR spectroscopy, would be necessary to determine the specific binding orientation and any conformational changes induced by this compound upon interaction with G-quadruplex DNA. A study on N-(9H-xanthen-9-yl)aminoalkanamide and N-(9H-thioxanthen-9-yl)aminoalkanamide derivatives suggested that their cytotoxic activity was not a result of a classical DNA intercalating mechanism. researchgate.net
Receptor Ligand Activity and Allosteric Modulation
Beyond their interaction with nucleic acids, xanthene carboxamide derivatives have been identified as modulators of key cell surface receptors, demonstrating both positive allosteric modulation and antagonistic activity.
Antagonistic Activity against Chemokine Receptors (CCR1)
Derivatives of xanthene carboxamide have been reported as potent antagonists of the chemokine CCR1 receptor. erciyes.edu.tr CCR1 is implicated in a variety of inflammatory and autoimmune disorders. In radioligand binding assays using CHO cells expressing the CCR1 receptor, a representative xanthene carboxamide derivative demonstrated a high affinity with an IC50 value of 1.8 nM. erciyes.edu.tr The same compound showed significantly lower affinity for the CCR3 receptor, with an IC50 of 3900 nM, indicating selectivity for CCR1. erciyes.edu.tr In functional assays, this compound exhibited antagonist activity at the CCR1 receptor with an IC50 value of 13 nM. erciyes.edu.tr
Table 2: Antagonistic Activity of a Representative Xanthene Carboxamide Derivative at Chemokine Receptors
| Receptor | Assay Type | IC50 | Cell Line | Reference |
| CCR1 | Radioligand Binding | 1.8 nM | CHO | erciyes.edu.tr |
| CCR3 | Radioligand Binding | 3900 nM | CHO | erciyes.edu.tr |
| CCR1 | Functional Antagonism | 13 nM | Not Specified | erciyes.edu.tr |
Enzymatic Inhibition and Targeted Pathways
While the primary focus of research on this compound analogues has been on their interactions with G-quadruplex DNA and cell surface receptors, the broad biological activity of the xanthene scaffold suggests potential for enzymatic inhibition. However, specific enzymatic targets for this compound itself have not been extensively detailed in the available scientific literature.
Studies on other xanthene derivatives have shown a wide range of biological effects, including antitumor and antimicrobial activities, which may be mediated through the inhibition of specific enzymes. nih.govnih.gov For example, some xanthene derivatives have been investigated for their potential to inhibit enzymes involved in microbial metabolism. nih.gov A study on xanthen-9-one-4-acetic acid (XAA) analogues, while noting low direct in vitro toxicity against tumor cell lines, found that these compounds could stimulate macrophages to become tumoricidal, suggesting an indirect antitumor pathway involving the modulation of immune responses. Further focused enzymatic screening would be required to identify specific enzymes and pathways that are directly targeted by this compound.
Kinase Target Network Modulation (e.g., Haspin, WEE2, PIM3, MAPK1)
Computational studies on novel synthesized xanthone derivatives, which share the core structure of the title compound, have predicted significant interactions with several protein kinases crucial to cell cycle regulation and signaling. Target fishing and kinase screening analyses suggest that these compounds are likely to modulate a network of kinases. Among the primary predicted targets are Haspin, WEE2, and PIM3 kinases. Furthermore, Mitogen-activated protein kinase 1 (MAPK1) has been identified as a central hub gene within the target kinase network of these xanthone derivatives, indicating a potential for broad impact on cellular signaling pathways.
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for metabolic diseases. nih.gov Various analogues with a xanthene core have demonstrated notable inhibitory activity against PTP1B. For instance, caged xanthones isolated from Cratoxylum cochinchinense were evaluated for their effects on PTP1B. nih.gov Several of these compounds displayed significant, dose-dependent inhibition, with some acting as competitive inhibitors. nih.gov Kinetic studies have helped to elucidate the structure-activity relationship, highlighting the importance of specific structural motifs for potent inhibition. nih.gov
Table 1: PTP1B Inhibition by Caged Xanthone Analogues
| Compound | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| Compound 3 (Caged Xanthone) | 76.3 | Competitive |
| Compound 4 (Caged Xanthone) | 43.2 | Competitive |
| Compound 6 (Caged Xanthone) | 6.6 | Competitive |
Data derived from studies on caged xanthones from Cratoxylum cochinchinense. nih.gov
Trypanothione (B104310) Reductase Inhibition
Trypanothione reductase (TryR) is an essential enzyme for the redox homeostasis of trypanosomatid parasites and is absent in humans, making it a prime target for antiparasitic drug development. nih.govmdpi.com The potential of xanthene derivatives as inhibitors of this key enzyme has been explored. dundee.ac.ukcapes.gov.br Research into tricyclic compounds, a class that includes the xanthene scaffold, has led to the discovery of molecules that can inhibit TryR. nih.govnih.gov These inhibitors are often competitive with the trypanothione substrate. nih.gov Structure-activity relationship studies on related tricyclic frameworks, such as phenothiazines, have provided insights into the binding interactions within the enzyme's active site, guiding the design of more potent and selective inhibitors. nih.gov
Antimicrobial Activity Studies
Beyond their activity on specific human enzymes, xanthene-based analogues have been investigated for their potential to combat microbial pathogens through various mechanisms.
Antibacterial Spectrum and Modes of Action (e.g., Efflux Pump Inhibition, Quorum-Sensing Modulation, Biofilm Formation)
While some 9-xanthenyl derivatives have shown limited direct antibacterial activity, with minimum inhibitory concentrations (MIC) often above 64 µg/mL, they have demonstrated significant potential in disrupting bacterial virulence mechanisms. bohrium.commdpi.com These mechanisms, including efflux pumps, quorum sensing (QS), and biofilm formation, are critical for the development of multidrug resistance (MDR) in bacteria. bohrium.commdpi.comdntb.gov.ua
Specifically, certain xanthene sulfonamide derivatives have shown promising results in the inhibition of QS and biofilm formation. bohrium.commdpi.com In assays using reporter strains, these compounds were able to significantly reduce pigment production, a common indicator of QS activity. bohrium.commdpi.com Concurrently, they achieved substantial reductions in biofilm formation by pathogenic bacteria. bohrium.commdpi.com These findings suggest that while the xanthene scaffold may not be directly bactericidal, it can function as an effective antivirulence agent, potentially restoring the efficacy of conventional antibiotics.
Table 2: Anti-virulence Activity of 9-Xanthenyl Sulfonamide Analogues
| Compound | Quorum Sensing Inhibition (Reduction in Pigment Production) | Biofilm Formation Reduction |
|---|---|---|
| Derivative 3b | 48 mm | 78% |
| Derivative 3c | 41 mm | 79% |
Data from a study on xanthene sulfonamide derivatives. bohrium.commdpi.com
Antifungal Activity against Pathogenic Strains (e.g., Candida spp., Aspergillus spp.)
The xanthene structure is also a core component of certain photoactive dyes that have demonstrated antifungal properties. nih.govnih.gov Compounds such as Rose Bengal and Phloxine B, which are xanthene derivatives, can be grafted onto surfaces to induce antifungal effects against a variety of pathogenic fungi, including species of Aspergillus. nih.gov The mechanism of action is often linked to the production of singlet oxygen upon photoactivation, which can damage fungal cells. nih.gov The efficacy of these agents has been shown to vary depending on the fungal species, with inhibition rates being influenced by factors like the lipid composition of the fungal membrane and spore morphology. nih.govnih.gov While not directly about this compound, these findings establish the potential of the broader xanthene class in developing new antifungal strategies against challenging pathogens like Aspergillus and Candida. nih.govresearchgate.net
Antiviral Investigations
The xanthene scaffold is a recurring motif in compounds exhibiting a range of antiviral activities. Although direct antiviral testing of this compound is not extensively documented in publicly available literature, studies on its analogues highlight the potential of this chemical class against various viral pathogens.
Research has demonstrated that certain xanthone derivatives possess notable antiviral efficacy. For instance, a study on xanthones isolated from the fungus Aspergillus iizukae revealed significant activity against several viruses. One of the compounds exhibited potent inhibition of the influenza A virus (H1N1), as well as herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), with IC50 values of 44.6 µM, 21.4 µM, and 76.7 µM, respectively. mdpi.com This suggests that the xanthone core can serve as a valuable template for the development of novel antiviral agents. mdpi.combiomedgrid.com
Furthermore, investigations into 14-aryl/heteroaryl-14H-dibenzo[a,j]xanthenes have shown significant antiviral activity against the tobacco mosaic virus (TMV). mdpi.com The structural features of these compounds, particularly the presence of electron-withdrawing groups, were found to enhance their antiviral potential. mdpi.com Additionally, some xanthene dyes have been observed to potentiate the antiviral effects of other agents, indicating a potential for synergistic therapeutic approaches. nih.gov The broad antiviral potential of xanthones has been noted against a variety of viruses, including HIV, Dengue virus, and Hepatitis B virus. biomedgrid.com
Table 1: Antiviral Activity of Selected Xanthone Analogues
| Compound/Analogue | Virus | Assay | Activity (IC₅₀) | Source |
| Xanthone Derivative from Aspergillus iizukae | Influenza A (H1N1) | CPE Inhibition | 44.6 µM | mdpi.com |
| Xanthone Derivative from Aspergillus iizukae | Herpes Simplex Virus 1 (HSV-1) | CPE Inhibition | 21.4 µM | mdpi.com |
| Xanthone Derivative from Aspergillus iizukae | Herpes Simplex Virus 2 (HSV-2) | CPE Inhibition | 76.7 µM | mdpi.com |
| Ribavirin (Positive Control) | Influenza A (H1N1) | CPE Inhibition | 101.4 µM | mdpi.com |
CPE: Cytopathic Effect
Anti-inflammatory and Antioxidant Mechanisms
The anti-inflammatory and antioxidant properties of xanthone derivatives are well-documented, suggesting that this compound may also exhibit similar mechanisms of action.
The antioxidant capacity of xanthone derivatives has been extensively investigated through various in vitro assays. These compounds are recognized for their ability to scavenge free radicals and inhibit lipid peroxidation, which are crucial processes in mitigating oxidative stress-related damage. nih.govresearchgate.net
Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay have consistently demonstrated the potent antioxidant activity of xanthone derivatives. nih.govuj.edu.pl For instance, certain 2-(aminomethyl)-9H-xanthen-9-one derivatives have shown significant DPPH radical scavenging activity, with one compound achieving 31.7% scavenging. nih.govuj.edu.pl In the FRAP assay, which measures the ability of a compound to reduce ferric iron, these derivatives also displayed notable activity. nih.govuj.edu.pl
Table 2: Antioxidant Activity of Selected Xanthone Analogues
| Compound/Analogue | Assay | Result | Source |
| (R/S)-2-(aminomethyl)-9H-xanthen-9-one derivative 3 | DPPH Radical Scavenging | 31.7% scavenging | nih.govuj.edu.pl |
| (R/S)-2-(aminomethyl)-9H-xanthen-9-one derivative 3 | FRAP Assay | 0.184 ± 0.003 mM Fe²⁺/L | nih.govuj.edu.pl |
| (R)-2-(aminomethyl)-9H-xanthen-9-one derivative 1 | DPPH Radical Scavenging | 31 ± 3.0% scavenging | nih.gov |
| (R)-2-(aminomethyl)-9H-xanthen-9-one derivative 1 | FRAP Assay | 0.096 ± 0.007 mM Fe²⁺/L | nih.gov |
Other Investigated Biological Modulations (e.g., Antiallergic Activity, Bronchodilation)
Beyond their antiviral, anti-inflammatory, and antioxidant effects, xanthone derivatives have been explored for other biological activities, including antiallergic and potential bronchodilatory effects.
The antiallergic properties of xanthones are often linked to their ability to stabilize mast cells, thereby preventing the release of histamine (B1213489) and other inflammatory mediators that trigger allergic reactions. nih.govresearchgate.net For instance, 1,6-dihydroxyxanthone (B1237720) and 1,3,8-trihydroxyxanthone (B8511361) have demonstrated strong inhibitory effects on the release of β-glucuronidase from rat neutrophils. scilit.com This mast cell stabilizing effect is a key indicator of antiallergic potential. nih.govnih.govresearchgate.nettudublin.iesemanticscholar.org
While direct evidence for the bronchodilator activity of this compound analogues is scarce, the anti-inflammatory and antiallergic properties of xanthones suggest a potential benefit in respiratory conditions characterized by bronchoconstriction. For example, a polyherbal compound containing herbs known for their anti-inflammatory and anti-allergic properties has shown bronchodilator effects in preclinical models. nih.govnih.govresearchgate.net Given that inflammation and allergic responses are key components of airway obstruction in conditions like asthma, the multifaceted biological activities of xanthone derivatives warrant further investigation into their potential as bronchodilators. nih.govnih.govresearchgate.net
Structure Activity Relationship Sar Studies and Rational Design of N 9h Xanthen 9 Yl Pyridine 4 Carboxamide Derivatives
Impact of Substituent Variation on Biological Activity
The biological activity of N-(9H-xanthen-9-yl)pyridine-4-carboxamide derivatives can be significantly modulated by the introduction of various substituents on the xanthene and pyridine (B92270) moieties. The nature and position of these substituents can influence the compound's interaction with its biological target, as well as its physicochemical properties.
Influence of Position and Nature of Substituents on Xanthone (B1684191) and Pyridine Moieties
Systematic variation of substituents on both the xanthene and pyridine rings has provided valuable insights into the SAR of this class of compounds.
The xanthene nucleus is a critical component for the biological activity of these derivatives. The introduction of substituents at various positions on this tricyclic system can have a profound impact on their physical, chemical, and biological properties. ijarsct.co.in For instance, in a series of xanthene carboxamide derivatives, the presence and nature of substituents on the xanthene ring were found to be crucial for their antimicrobial activity. nih.gov
Furthermore, exploration of different substitution patterns on the pyridine ring of bedaquiline (B32110) analogues, where a quinoline (B57606) ring was replaced by a pyridine, revealed that the position and type of substituent are critical for retaining anti-tubercular activity. nih.gov Specifically, the introduction of large lipophilic groups at the C5-position of the pyridine ring was found to be favorable for activity. nih.gov
The following table summarizes the observed influence of substituent variations on the biological activity of related carboxamide derivatives.
| Moiety | Position of Substitution | Nature of Substituent | Impact on Biological Activity | Reference |
| Phenyl ring attached to a pyridine-carboxamide | 4-position | Electron-withdrawing (e.g., -CN) | Favorable for FOXM1 inhibition | mdpi.com |
| Pyridine ring in bedaquiline analogues | C5-position | Large lipophilic groups (e.g., phenyl) | Favorable for anti-tubercular activity | nih.gov |
| Xanthene ring in carboxamide derivatives | Various | Varied substituents | Modulates antimicrobial activity | nih.gov |
Role of Chiral Centers and Enantioselectivity in Biological Effects
The this compound core contains a chiral center at the C9 position of the xanthene ring. The spatial arrangement of the substituents around this center can lead to different stereoisomers (enantiomers or diastereomers), which may exhibit distinct biological activities.
In the development of analogous compounds, such as bedaquiline, the separation of diastereomers has been a crucial step, with biological activity often being reported for a specific stereoisomeric pair. nih.gov This underscores the importance of stereochemistry in the interaction between the drug molecule and its biological target. The differential activity between stereoisomers is a well-established phenomenon in medicinal chemistry, arising from the three-dimensional nature of receptor binding sites. One enantiomer may fit optimally into the binding pocket, leading to a potent biological response, while the other may have a weaker interaction or even interact with a different target, potentially leading to off-target effects.
While specific enantioselectivity data for this compound is not extensively reported in the available literature, the presence of a chiral center strongly suggests that the biological effects of its derivatives are likely to be stereospecific. Therefore, the synthesis and evaluation of individual enantiomers are critical for a complete understanding of their SAR and for the development of more selective and potent therapeutic agents.
Scaffold Modification and Bioisosteric Replacements for Enhanced Activity
Beyond simple substituent variation, the rational design of more potent and effective derivatives of this compound involves more substantial structural modifications. These can include altering the linker region or introducing diverse side chains to explore new interaction possibilities with the biological target.
Modifications to the Carboxamide Linker Region
The carboxamide linker is a key structural feature that connects the xanthene and pyridine moieties. Its properties, such as rigidity, hydrogen bonding capacity, and metabolic stability, can be modulated through bioisosteric replacement. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a similar biological response. drughunter.comcambridgemedchemconsulting.com
Other potential bioisosteric replacements for the amide group include:
Reverse amides: Flipping the orientation of the amide bond.
Esters and ketones: While generally more susceptible to hydrolysis, they can provide insights into the importance of the hydrogen bond donor and acceptor properties of the amide.
Heterocyclic rings: Stable five-membered rings like triazoles, oxadiazoles, or imidazoles can mimic the geometry and electronic properties of the amide bond while offering improved metabolic stability. drughunter.com
These modifications to the carboxamide linker represent a powerful approach to fine-tune the properties of this compound derivatives.
Introduction of Diverse Functionalized Side Chains
The introduction of diverse functionalized side chains, particularly on the pyridine ring, provides an avenue to explore new binding interactions and to modulate the physicochemical properties of the molecule. The selection of these side chains is guided by the desire to enhance target affinity, improve selectivity, and optimize pharmacokinetic parameters.
In the development of related compounds, such as 9-aminoacridine-4-carboxamide (B19687) derivatives, the attachment of various side chains has been shown to influence their anticancer activity. researchgate.net Similarly, in bedaquiline analogues, the introduction of different aryl groups at the C5-position of the pyridine ring was a key strategy to enhance anti-tubercular potency. nih.gov
The types of functionalized side chains that can be introduced are vast and can be selected based on the specific therapeutic target and desired properties. Examples include:
Alkoxy and aryloxy groups: To modulate lipophilicity and explore hydrogen bonding interactions.
Amino and substituted amino groups: To introduce basic centers and potential for salt formation, which can improve solubility.
The systematic exploration of a variety of side chains is a cornerstone of lead optimization, allowing for the fine-tuning of biological activity and the development of drug candidates with improved profiles.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized compounds, thereby guiding the rational design of more effective therapeutic agents. mdpi.com
For a series of this compound derivatives, a QSAR study would typically involve the following steps:
Data Set Preparation: A series of analogues with their corresponding biological activity data (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, representing various aspects of the chemical structure (e.g., electronic, steric, hydrophobic, and topological properties), are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
The application of QSAR modeling to the design of this compound derivatives would enable the prioritization of synthetic targets, reduce the number of compounds that need to be synthesized and tested, and ultimately accelerate the discovery of new drug candidates with enhanced efficacy.
Advanced Research Applications and Methodological Contributions of N 9h Xanthen 9 Yl Pyridine 4 Carboxamide Scaffold
Development of Pharmacological Tools for Receptor and Enzyme Studies
The constituent parts of the N-(9H-xanthen-9-yl)pyridine-4-carboxamide structure have a well-documented history in medicinal chemistry, suggesting the scaffold's potential as a valuable tool for studying biological systems. The xanthene core, particularly in its oxidized form (xanthone), is a privileged scaffold in drug discovery. For instance, derivatives like N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including breast cancer and neuroblastoma. nih.gov The planar xanthone (B1684191) structure is known to interact with biological macromolecules, and structure-activity relationship studies have identified these hybrids as promising leads for new anticancer agents. nih.gov
Similarly, the pyridine (B92270) carboxamide fragment is a common feature in pharmacologically active molecules. Pyridine carboxamide and carbothioamide derivatives have been synthesized and investigated as potent inhibitors of the enzyme urease, which is implicated in diseases caused by ureolytic bacteria. nih.gov Kinetic and molecular docking studies have elucidated the binding modes of these inhibitors, confirming their interaction with the enzyme's active site. nih.gov The incorporation of this moiety into the xanthene scaffold could yield novel enzyme inhibitors or receptor ligands, where the xanthene serves as a rigid anchor and the pyridine provides specific hydrogen bonding interactions.
Table 1: Pharmacological Activity of Related Scaffolds
| Scaffold/Derivative | Target/Application | Noted Activity | Source |
|---|---|---|---|
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | Cancer Cell Proliferation | Highest activity against MDA-MB-231, T-47D, and SK-N-MC cells | nih.gov |
Probes for Nucleic Acid Interactions and Conformational Studies
The planar, polycyclic aromatic system of the xanthene core is ideally suited for intercalation between the base pairs of DNA. This mode of interaction is a hallmark of various DNA-targeting agents used in chemotherapy and as molecular probes. The structural similarity of the xanthene group to known DNA intercalators, such as acridines and certain xanthone derivatives, provides a strong rationale for its use in developing probes for nucleic acids. nih.gov
By functionalizing the this compound scaffold with appropriate reporter groups (e.g., fluorophores or redox labels), it is possible to design molecules that signal their binding to DNA or RNA. Such probes can be used to:
Quantify the amount of nucleic acid in a sample.
Study the conformational changes in DNA or RNA upon binding of proteins or small molecules.
Visualize the localization of nucleic acids within cells.
The pyridine carboxamide portion of the molecule can further refine binding specificity, potentially directing the probe to particular sequences or structures through hydrogen bonding interactions within the DNA grooves.
Photoactivatable Derivatives for Controlled Release Studies
The inherent photochemical properties of aromatic ketones and related structures can be harnessed to create derivatives of this compound that are responsive to light. This allows for precise spatial and temporal control over the release of bioactive molecules.
Photoremovable protecting groups (PPGs), or "caged" compounds, are a powerful tool in chemical biology for releasing active substances with a flash of light. nih.gov The xanthene scaffold can be engineered to function as a PPG. In a hypothetical design based on the this compound structure, a biologically active molecule (like a carboxylic acid or an amine) could be attached to the xanthene core. Upon irradiation with light of a specific wavelength, a photochemical reaction would be initiated, leading to the cleavage of the covalent bond and the release of the active molecule. Arylcarbonylmethyl groups, for example, are known to release carboxylic acids upon irradiation. nih.gov This strategy enables the controlled delivery of signaling molecules, drugs, or other effectors to specific cells or subcellular locations, minimizing off-target effects.
Carbon monoxide (CO) is now recognized as a crucial gasotransmitter with significant therapeutic potential. Photoactivatable Carbon Monoxide-Releasing Molecules (photoCORMs) offer a method to deliver CO to specific tissues on demand using light. While direct examples using the this compound scaffold are not prominent in the literature, the principles of photoCORM design could be applied. This would typically involve attaching a metal carbonyl complex to the xanthene or pyridine moiety. The aromatic scaffold would act as an antenna, absorbing light and transferring the energy to the metal center, triggering the release of CO. The development of such a molecule would provide a sophisticated tool for studying the physiological effects of CO with high precision.
Exploration as Molecular Switching Elements in Advanced Devices
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light (photochromism) or an electrical potential (electrochromism). The xanthene core is central to many dyes, like rhodamines, which exhibit reversible structural changes (e.g., spirocyclization) that dramatically alter their optical properties. nih.gov
By modifying the this compound scaffold, it is conceivable to create a molecular switch. For example, photo-induced isomerization or cyclization could alter the conjugation of the pi-electron system, leading to a change in color or fluorescence. This "on" and "off" switching capability at the molecular level is a key requirement for applications in:
High-density data storage.
Molecular electronics.
Smart materials that respond to their environment.
Utilization in Fluorescent Probe Development for Biological Imaging
The xanthene ring system is the fundamental structure of some of the most important classes of fluorophores, including fluoresceins and rhodamines. dntb.gov.ua This makes the this compound scaffold an excellent platform for developing fluorescent probes for biological imaging. nih.govmagtech.com.cn The fluorescence of the xanthene core can be modulated or "switched on" in the presence of a specific analyte through several established mechanisms nih.gov:
Photoinduced Electron Transfer (PeT): An electron-rich or electron-poor receptor unit attached to the fluorophore can quench its fluorescence. When the receptor binds to its target analyte, this quenching is disrupted, and fluorescence is restored.
Spirocyclization: The xanthene dye can be held in a non-fluorescent, spirocyclic form. A specific chemical reaction with an analyte can trigger the opening of the spiro-ring, leading to the formation of the highly fluorescent, planar xanthene structure.
This rational design strategy has been used to create a wide array of xanthene-based probes for imaging various biological targets in living cells, including metal ions, pH, reactive oxygen species (ROS), and enzyme activity. nih.govmagtech.com.cnnih.gov Derivatives with extended conjugation or silicon-substitution in the xanthene ring have been developed to shift the emission into the near-infrared (NIR) region, which is advantageous for in vivo imaging due to deeper tissue penetration and lower autofluorescence. dntb.gov.uamagtech.com.cn
Table 2: Examples of Xanthene-Based Fluorescent Probes and Their Applications
| Probe Class | Target Analyte | Mechanism | Application | Source |
|---|---|---|---|---|
| Rhodamine-fused Xanthene | Peroxynitrite / Nitroreductase | Fluorescence off/on | Quantifying hypoxic nature of cancer cells | researchgate.net |
| Silicon-substituted Xanthenes (SiRs) | Metal Ions, pH, Enzymes | Various (e.g., PeT) | NIR bioimaging with low phototoxicity | magtech.com.cn |
| Rosamine Derivatives | Temperature | Rotational restriction | Monitoring mitochondrial temperature | nih.gov |
Future Perspectives and Unexplored Avenues in N 9h Xanthen 9 Yl Pyridine 4 Carboxamide Research
Integration of Multi-Omics Data in Comprehensive Mechanistic Studies
Understanding the precise mechanism of action of a compound is paramount. Future investigations into N-(9H-xanthen-9-yl)pyridine-4-carboxamide would benefit immensely from the integration of multi-omics data. This data-driven approach analyzes multiple layers of biological regulation, including genomics, transcriptomics, proteomics, and metabolomics, to build a comprehensive picture of a compound's effects. nih.gov While specific multi-omics studies on this compound are yet to be published, the application of these methodologies to other complex molecules demonstrates their power. researchgate.net
A potential workflow could involve treating relevant cell lines with the compound and subsequently analyzing the global changes. For instance, transcriptomic analysis (RNA-seq) could reveal which genes are up- or down-regulated, pointing towards affected signaling pathways. omicengine.com Proteomic analysis could then confirm whether these gene expression changes translate to the protein level, while metabolomics could identify alterations in metabolic pathways. nih.gov Integrating these datasets can generate novel hypotheses about the compound's mechanism, potentially uncovering unexpected biological activities. mit.edu This approach moves beyond single-target interactions to provide a systems-level understanding of the compound's biological footprint.
Table 1: Potential Multi-Omics Approaches for Mechanistic Analysis
| Omics Layer | Technique | Potential Insights for this compound |
|---|---|---|
| Transcriptomics | RNA-Sequencing (RNA-seq) | Identification of differentially expressed genes and dysregulated pathways upon treatment. |
| Proteomics | Mass Spectrometry (MS)-based Proteomics | Quantification of protein expression changes and post-translational modifications. |
| Metabolomics | NMR, LC-MS/GC-MS | Profiling of endogenous metabolite alterations to pinpoint affected metabolic networks. |
| Genomics | CRISPR-based Screens | Genome-wide screening to identify genes that modulate sensitivity to the compound. mit.edu |
Exploration of Novel Biological Targets and Therapeutic Pathways
The constituent parts of this compound suggest several avenues for therapeutic exploration. The xanthene core is a well-established pharmacophore found in compounds with a wide array of biological activities, including antiviral, antibacterial, and anti-inflammatory properties. nih.govjournaljpri.com Notably, the planar structure of the xanthene tricycle is a key feature for designing DNA intercalators, a mechanism employed by some anticancer agents. nih.govnih.gov
The pyridine (B92270) carboxamide moiety is also prevalent in medicinal chemistry. For example, novel substituted pyridine carboxamide derivatives have been identified as potent allosteric inhibitors of SHP2, a critical regulator in cancer-related pathways. nih.gov Other pyridine carboxamide series have been investigated as antitubercular agents that require activation by a specific bacterial amidase. asm.org Given this background, future research could screen this compound and its analogues against a diverse panel of biological targets.
Table 2: Potential Biological Targets Based on Scaffold Analysis
| Scaffold | Known Biological Activities/Targets | Potential Therapeutic Area for this compound | Supporting Evidence |
|---|---|---|---|
| Xanthene | DNA Intercalation, Antiviral, Antibacterial, Anti-inflammatory | Oncology, Infectious Diseases | The planar tricycle moiety is a known feature for DNA binding. nih.gov The scaffold is present in various bioactive natural products. nih.gov |
| Pyridine Carboxamide | SHP2 Inhibition, Antimicrobial (M. tuberculosis) | Oncology, Infectious Diseases | A series of pyridine carboxamides showed potent SHP2 inhibition. nih.gov Another series showed activity against Mycobacterium tuberculosis. asm.org |
Development of Advanced and Sustainable Synthetic Methodologies for Complex Analogues
The synthesis of xanthene derivatives has been a subject of considerable research, with a growing emphasis on green and sustainable methods. journaljpri.com Traditional methods often suffer from drawbacks like harsh reaction conditions, long reaction times, and the use of hazardous solvents. scielo.org.mx Future work on this compound should focus on developing advanced synthetic routes for creating a library of complex analogues in an environmentally benign manner.
Modern techniques such as ultrasound-assisted synthesis have shown great promise, offering higher yields, faster reaction rates, and improved selectivity under milder conditions. nih.govnih.gov The use of novel, reusable catalysts is another key area. Catalysts like sulfonated fructose, various metal-organic frameworks (MOFs), and magnetic nanoparticles have been successfully employed in one-pot, multi-component reactions to build the xanthene core efficiently. journaljpri.comresearchgate.net These green methodologies not only reduce the environmental impact but also streamline the synthesis process, making it more cost-effective and scalable for producing diverse analogues for structure-activity relationship (SAR) studies. scholarsresearchlibrary.com
Table 3: Comparison of Synthetic Methodologies for Xanthene Derivatives
| Methodology | Catalyst Example | Key Advantages |
|---|---|---|
| Ultrasound-Assisted Synthesis | Ceric Ammonium Nitrate (CAN) | Faster reaction rates, higher yields, milder conditions, energy efficiency. nih.govnih.gov |
| Green Catalysis | Sulfonated Fructose | Biodegradable, non-toxic catalyst, aligns with green chemistry principles. journaljpri.com |
| Nanocatalysis | Magnetic Nanoparticles (e.g., CoFe2O4) | High efficiency, easy separation and reusability of the catalyst. nih.gov |
| Multi-Component Reactions (MCRs) | Amberlyst-15 | High atom economy, reduced number of synthetic steps, operational simplicity. scholarsresearchlibrary.com |
Interdisciplinary Research with Emerging Fields (e.g., Nanotechnology, Advanced Materials)
The unique structural and photophysical properties of the xanthene scaffold open up exciting opportunities for interdisciplinary research beyond traditional medicinal chemistry. nih.govrsc.org Xanthene-based functional dyes are widely used in materials science and bioimaging due to their fluorescent properties. journaljpri.comrsc.org This raises the possibility of developing analogues of this compound as fluorescent probes for biological systems or as components in advanced materials.
The field of nanotechnology offers another promising frontier. For instance, xanthene derivatives could be incorporated into nanoformulations to improve drug delivery. nih.gov Nanoparticles can enhance the solubility and bioavailability of a compound and enable targeted delivery to specific cells or tissues. Research has explored using nano-carriers like human serum albumin (HSA) to deliver therapeutic agents, a strategy that could potentially be adapted for xanthene-based compounds. nih.gov Furthermore, the integration of such compounds with nanomaterials could lead to the development of novel theranostic agents, which combine therapeutic action with diagnostic imaging capabilities. nanodetection.org
Table 4: Potential Interdisciplinary Applications
| Emerging Field | Potential Application | Rationale |
|---|---|---|
| Advanced Materials | Fluorescent Dyes, Sensors | The xanthene core is a known fluorophore. scielo.org.mxrsc.org |
| Nanotechnology | Targeted Drug Delivery | Encapsulation in nanoparticles can improve pharmacokinetic properties. nih.gov |
| Bioimaging | Cellular Probes | Modification of the structure could create probes for molecular imaging. rsc.org |
| Theranostics | Combined Therapy and Diagnostics | Integration with imaging agents (e.g., on a nanoparticle platform) could allow for simultaneous treatment and monitoring. nanodetection.org |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for preparing N-(9H-xanthen-9-yl)pyridine-4-carboxamide?
- Methodological Answer : The compound can be synthesized via catalytic reduction of precursors such as 9H-xanthene-9-carboxamide using pinacolborane (HBPin) and a potassium-based catalyst, as demonstrated in transition metal-free reduction protocols . Alternatively, coupling reactions involving activated pyridine-4-carboxylic acid derivatives with xanthen-9-amine analogs are viable, analogous to the synthesis of Inabenfide (a structurally related agrochemical) .
Q. How is this compound characterized after synthesis?
- Methodological Answer : Comprehensive characterization includes:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm connectivity and stereochemistry.
- Infrared Spectroscopy (IR) : Identification of carboxamide (C=O, N-H) and xanthene (aromatic C-H) functional groups.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and purity.
- Elemental Analysis : Quantitative determination of C, H, N, and O content for new derivatives (see experimental protocols in ) .
Q. What are the key applications of this compound in biological research?
- Methodological Answer : While direct biological data for this compound is limited, structurally related pyridine-4-carboxamides (e.g., Pimasertib/AS703026) are evaluated for kinase inhibition using assays like:
- Enzyme-Linked Immunosorbent Assay (ELISA) : Quantify target protein binding.
- Cell Viability Assays (MTT/XTT) : Assess cytotoxicity in cancer cell lines .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELX software (e.g., SHELXL/SHELXS) is critical. Hydrogen-bonding networks and supramolecular interactions (e.g., π-π stacking in xanthene systems) can be analyzed using tools like Mercury or Olex2. Refer to studies on pyridine N-oxide coordination complexes for analogous workflows .
Q. What mechanistic insights exist for its role in coordination chemistry?
- Methodological Answer : The pyridine-4-carboxamide moiety can act as a bidentate ligand, coordinating to transition metals (e.g., Co²⁺) via the pyridine nitrogen and carboxamide oxygen. Investigate via:
- X-Ray Crystallography : Determine metal-ligand bond lengths and angles.
- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) transitions .
Q. How do environmental conditions (pH, temperature) affect its stability?
- Methodological Answer : Perform accelerated stability studies :
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.
- Photolytic Stress Testing : Expose to UV-Vis light (ICH Q1B guidelines).
- pH-Dependent Degradation : Monitor hydrolysis via HPLC at varying pH (see Safety Data Sheets for handling precautions) .
Q. What computational methods predict its reactivity or supramolecular assembly?
- Methodological Answer : Use Density Functional Theory (DFT) to calculate:
- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic sites.
- Non-Covalent Interaction (NCI) Analysis : Map hydrogen-bonding and van der Waals interactions in crystal packing .
Data Contradictions and Resolution
Q. How are discrepancies in crystallographic data addressed?
- Methodological Answer : Cross-validate with powder XRD to confirm phase purity. For ambiguous hydrogen-bonding patterns, employ solid-state NMR (¹H-¹³C CP/MAS) or revisit refinement parameters in SHELXL (e.g., ADPs, restraints) .
Q. Why do synthetic yields vary across reported protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
